D-ALPHA-AMINOSUBERIC ACID
Overview
Description
2-Aminosuberic acid is an important α-amino acid that has garnered significant attention due to its unique properties and applications in various fields. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is particularly notable for its role in the synthesis of cyclic peptides, which have applications in drug design and development .
Mechanism of Action
Target of Action
This compound is a derivative of amino acids, which are known to interact with various receptors and enzymes in the body
Mode of Action
As an amino acid derivative, it may interact with its targets in a similar manner to other amino acids, potentially influencing protein synthesis or neurotransmission . .
Biochemical Pathways
Amino acids and their derivatives can influence a variety of biochemical pathways, including those involved in protein synthesis, neurotransmission, and cellular metabolism
Pharmacokinetics
As an amino acid derivative, it may be absorbed and distributed in the body in a similar manner to other amino acids . .
Result of Action
Amino acids and their derivatives can have a variety of effects at the molecular and cellular level, potentially influencing protein synthesis, neurotransmission, and cellular metabolism
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-2-Aminooctanedioic acid. Factors such as temperature and pH can affect enzyme activity, potentially influencing the action of ®-2-Aminooctanedioic acid . Additionally, the presence of other compounds in the environment may also influence the action of ®-2-Aminooctanedioic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminosuberic acid can be synthesized from aspartic acid through a series of chemical reactions. One common method involves the preparation of (S)-2-aminohept-6-enoate ester as a building block, followed by diversification through cross-metathesis reactions . The synthetic route typically includes steps such as HWE-type olefination, leading to the formation of unsaturated esters, and subsequent hydrogenation and hydrolysis to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 2-aminosuberic acid are not extensively documented, the general approach involves large-scale synthesis using similar chemical routes as those employed in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Aminosuberic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.
Reduction: The carboxyl group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-Aminosuberic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-Aminosuberic acid can be compared with other similar compounds, such as:
2-Aminopimelic Acid: Both compounds are used as building blocks in peptide synthesis, but 2-aminosuberic acid has unique properties that make it more suitable for certain applications.
Cysteine Derivatives: These compounds also exhibit HDAC inhibitory activity, but 2-aminosuberic acid derivatives have shown higher potency and selectivity in some studies.
Biological Activity
D-alpha-aminosuberic acid (D-Asu) is a non-proteinogenic amino acid that has garnered attention for its unique structure and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant research findings.
Structural Characteristics
This compound is characterized by a five-carbon dicarboxylic acid side chain. Its structural formula can be represented as follows:
This unique structure differentiates it from common amino acids, providing specific properties that influence its biological activity.
1. Peptide Synthesis
This compound serves as an important intermediate in peptide synthesis. It can be used to create various peptide derivatives through protective group strategies such as Z-, Boc-, and Fmoc-protection. These derivatives have applications in drug development and biochemical research .
2. Neurotransmitter Modulation
Research indicates that D-Asu may act as a neuromodulator, influencing neuronal activity in the brain. This potential role suggests that it could affect neurotransmission and neuronal signaling pathways, although further studies are necessary to elucidate these mechanisms.
3. Inhibition of Microbial Activity
This compound has demonstrated antimicrobial properties, particularly in inhibiting aerobic microorganisms. Studies have shown it can inhibit microbial iron reduction in various Geobacter strains, indicating a potential application in microbial management and bioremediation .
Synthesis Methods
This compound can be synthesized through several methods:
- Chemical Synthesis : Utilizing various reagents to construct the dicarboxylic structure.
- Biological Synthesis : Employing enzymatic reactions to produce D-Asu from precursor compounds .
Case Study 1: Peptide Derivatives
A study focused on synthesizing peptide derivatives of this compound highlighted its versatility in forming tripeptides with specific protective groups. This research demonstrated the compound's utility in developing bioactive peptides that could serve therapeutic purposes .
Case Study 2: Neurotransmitter Activity
An investigation into the neuromodulatory effects of this compound showed promising results in modulating neurotransmitter release in neuronal cultures. The findings suggest potential applications in treating neurological disorders, although further clinical studies are needed to confirm efficacy.
Comparative Analysis of Amino Acids
To understand the unique properties of this compound, a comparison with other amino acids is presented below:
Amino Acid | Structure Features | Biological Role |
---|---|---|
This compound | Five-carbon dicarboxylic structure | Intermediate in peptide synthesis; potential neuromodulator |
L-Aspartic Acid | Two carboxylic groups; one amino group | Neurotransmitter; involved in metabolism |
L-Glutamic Acid | Two carboxylic groups; one amino group | Major neurotransmitter; metabolic functions |
L-Lysine | Four carbon atoms; one amino group | Essential amino acid; protein synthesis |
Properties
IUPAC Name |
(2R)-2-aminooctanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFPFYYTUIARDI-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)N)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC[C@H](C(=O)O)N)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173312 | |
Record name | 2-Aminosuberic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19641-63-5 | |
Record name | 2-Aminosuberic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019641635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminosuberic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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